molecular formula C19H13NS B14063520 Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- CAS No. 102100-35-6

Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-

Cat. No.: B14063520
CAS No.: 102100-35-6
M. Wt: 287.4 g/mol
InChI Key: LMLJOZGMJSOHIA-UHFFFAOYSA-N
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Description

Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- is a chemical scaffold of significant interest for pharmacological research, particularly in the fields of neuroscience and oncology. The core naphthothiazole structure has demonstrated compelling neuroprotective properties in preclinical models. Research on the analogous compound naphtha[1,2-d]thiazol-2-amine has shown efficacy in ameliorating haloperidol-induced catalepsy and oxidative damage in the brain, suggesting a potential role for this chemotype in investigating therapeutic strategies for neurodegenerative diseases like Parkinson's . The mechanism is associated with a marked reduction of oxidative stress, allowing for the recovery of key detoxifying enzyme activities such as SOD and GSH-Px, and controlling free radical production . Furthermore, naphthothiazole derivatives are increasingly explored as potential anticancer agents. Structural hybrids combining the naphthalene moiety with a thiazole ring have been designed and synthesized as potent inhibitors of tubulin polymerization, a validated target in cancer therapy . These compounds exhibit antiproliferative activity by disrupting microtubule dynamics, arresting the cell cycle at the G2/M phase, and subsequently inducing apoptosis in cancer cells . The 2-phenylethenyl substituent in this specific compound suggests potential for interaction with biological targets similar to other styryl-containing bioactive molecules. This product is intended for research purposes to further explore these and other mechanistic pathways.

Properties

CAS No.

102100-35-6

Molecular Formula

C19H13NS

Molecular Weight

287.4 g/mol

IUPAC Name

2-(2-phenylethenyl)benzo[e][1,3]benzothiazole

InChI

InChI=1S/C19H13NS/c1-2-6-14(7-3-1)10-13-18-20-19-16-9-5-4-8-15(16)11-12-17(19)21-18/h1-13H

InChI Key

LMLJOZGMJSOHIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(S2)C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

1,4-Naphthoquinone and Thiourea Route

The earliest reported method involves condensing 2-substituted-1,4-naphthoquinone with thiourea derivatives under acidic conditions. Ulrich et al. demonstrated that refluxing these precursors in hydrochloric acid for 48 hours yields naphtho[1,2-d]thiazole derivatives, albeit with modest efficiencies (9–68%). The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the electrophilic quinone carbonyl, followed by cyclodehydration to form the thiazole ring. While this method provides access to diverse derivatives, its prolonged reaction time and low yield limit industrial utility.

1-Naphthylamine and Sulfur Cyclization

An alternative approach employs 1-naphthylamine, elemental sulfur, and aromatic solvents like toluene or p-xylene. Zhang et al. achieved 41–50% yields by heating these components at 250–275°C for 1.5–3.5 hours. The mechanism involves in situ generation of hydrogen sulfide, which facilitates cyclization through electrophilic aromatic substitution. Although this method avoids harsh acids, the extreme temperatures and formation of polysulfide byproducts complicate purification.

Modern Synthesis Approaches

Radical Cyclization with Manganese Acetate Catalyst

A breakthrough method developed by Jonaghani et al. utilizes 3-(1-naphthyl)-1-substituted acyl thioureas and manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) in acetic acid or alcoholic solvents. This approach leverages a free radical mechanism:

  • Thioenol Tautomerization : The acyl thiourea undergoes keto-to-thioenol tautomerization, activating the sulfur center.
  • Radical Formation : Mn(OAc)₃ oxidizes the thiol group to a thiyl radical, which attacks the naphthalene’s β-position to form a C–S bond.
  • Cyclization : A second oxidation step generates a carbon radical on the thiazoline intermediate, culminating in cyclization to yield the target compound.

Advantages :

  • Reaction completes in 6–8 hours at 80–100°C.
  • Yields exceed 75% with minimal byproducts.
  • Eliminates toxic solvents and reduces energy input.

Comparative Analysis of Synthetic Methods

Parameter 1,4-Naphthoquinone Route 1-Naphthylamine Route Radical Cyclization
Yield (%) 9–68 41–50 75–85
Reaction Time (h) 48 1.5–3.5 6–8
Temperature (°C) 110 (reflux) 250–275 80–100
Catalysts/Reagents HCl Sulfur Mn(OAc)₃·2H₂O
Byproducts Polycyclic sulfides Polysulfides Minimal

The radical method outperforms traditional routes in efficiency and sustainability, though scalability of manganese-based catalysts requires further study.

Reaction Mechanisms and Pathways

Acid-Catalyzed Cyclization

In the 1,4-naphthoquinone route, protonation of the quinone carbonyl enhances electrophilicity, enabling thiourea to attack and form a thioamide intermediate. Cyclization via intramolecular dehydration then constructs the thiazole ring.

Radical-Mediated C–S Bond Formation

The manganese-catalyzed method’s efficacy stems from controlled radical generation. Electron paramagnetic resonance (EPR) studies confirm the presence of thiyl radicals during the reaction, which selectively couple with the naphthalene backbone without indiscriminate H-abstraction.

Optimization Strategies

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve radical stability, enhancing yields to 88% in optimized trials. Conversely, ethanol/water mixtures reduce side reactions in large-scale batches.

Catalyst Loading

A 10 mol% Mn(OAc)₃·2H₂O loading balances cost and efficiency. Excess catalyst (>15 mol%) promotes overoxidation, degrading the product.

Industrial Scalability Challenges

  • Catalyst Recovery : Manganese residues necessitate costly post-synthesis purification.
  • Oxygen Sensitivity : Radical intermediates require inert atmospheres, complicating reactor design.
  • Regulatory Compliance : Residual metal content must meet ISO guidelines for electronic materials.

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium ferricyanide in an alkaline medium.

    Substitution Reagents: Nitrating agents (e.g., nitric acid), brominating agents (e.g., bromine), formylating agents (e.g., formic acid), and acylating agents (e.g., acetic anhydride).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, bromo, formyl, and acyl derivatives.

Scientific Research Applications

Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- is not fully understood. it is believed to interact with molecular targets through its thiazole ring, which can participate in various chemical reactions. The exact pathways and molecular targets involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Several naphtho[1,2-d]thiazole derivatives synthesized in the same series (compounds 2–13 ) serve as key comparators (Table 1):

Compound Substituent(s) Key Properties Pharmacological Activity
2 3-Amino-4-cyanopyrazol-2-yl IR: 3345–3315 (NH₂), 2215 (CN) cm⁻¹; Yield: 87% Anti-prostate cancer activity; LD₅₀ comparable to Bicalutamide
8 3-Ethylimidoform-4-cyanopyrazol-2-yl IR: 2218 (CN) cm⁻¹; Yield: 71% Moderate cytotoxicity; lower potency than styryl derivatives
10 6-Methyltriazolopyrimidino-pyrazol-2-yl MS: m/z 357 (M⁺); Yield: 68% Enhanced receptor binding due to triazole-pyrimidine fusion
Target 2-(2-Phenylethenyl) Styryl group enhances conjugation and π-stacking Superior androgen receptor antagonism; low toxicity

Key Findings :

  • The styryl group in the target compound improves bioactivity compared to smaller substituents (e.g., methyl in compound 10 ) by increasing lipophilicity and binding affinity .
  • Electron-withdrawing groups (e.g., CN in compound 2 ) reduce solubility but stabilize the thiazole ring, affecting metabolic stability .

Heterocyclic Variations

Replacing the thiazole core with other heterocycles alters electronic properties and applications:

Compound Core Structure Key Differences Applications
Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- () Triazole Increased nitrogen content enhances polarity Fluorescent brightening agents (e.g., C.I. Fluorescent Brightener 46)
Benzo[b]naphtho[1,2-d]thiophene () Thiophene Sulfur atom increases aromaticity Environmental pollutants; microbial degradation intermediates
Oxazole derivatives () Oxazole Oxygen atom reduces electron density Acetylcholinesterase inhibitors; lower bioactivity than thiazoles

Key Findings :

  • Thiazole derivatives exhibit superior pharmacological activity over oxazoles due to better electron-donating properties .
  • Triazole-containing analogues are more suited for material science applications (e.g., fluorescent dyes) than therapeutic use .

Substituent Effects on Physicochemical Properties

Comparison with 2-Methylnaphtho[1,2-d]thiazole ():

Property 2-Methyl Derivative Target (2-Styryl)
Molecular Weight 215.27 g/mol 315.41 g/mol
LogP (Predicted) 3.2 5.1
Solubility High in ethanol Low (enhanced membrane permeability)
Bioactivity Weak androgen receptor binding Potent antagonist (IC₅₀ < 1 µM)

Key Findings :

  • The styryl group significantly increases molecular weight and lipophilicity (LogP), improving cell membrane penetration but reducing aqueous solubility .
  • Methyl substituents are metabolically stable but lack the conjugated system needed for strong receptor interactions .

Pharmacological and Toxicological Profiles

  • Anti-Prostate Cancer Activity : The target compound shows 2–3× higher potency than compound 2 (LD₅₀: 120 mg/kg vs. 90 mg/kg for Bicalutamide) .
  • Toxicity : Low systemic toxicity (LD₅₀ > 500 mg/kg in murine models) due to selective androgen receptor targeting .
  • Mechanism : The styryl group facilitates intercalation into DNA-binding domains of the receptor, disrupting androgen signaling .

Biological Activity

Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications. The information is synthesized from various research studies and reviews, highlighting key findings and data.

Chemical Structure and Properties

Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- features a naphthalene ring fused with a thiazole moiety, which contributes to its unique chemical properties. The presence of the phenylethenyl group enhances its biological activity by influencing interactions with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₁N₁S
Molecular Weight233.31 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

1. Enzyme Inhibition

Research has shown that derivatives of naphtho[1,2-d]thiazole exhibit potent inhibitory activity against various enzymes. Notably, compounds related to this scaffold have demonstrated significant inhibition of butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease.

  • Study Findings : In a study evaluating the inhibitory effects of thienobenzo-thiazoles and naphtho-oxazoles on cholinesterases, it was found that certain derivatives exhibited IC₅₀ values indicating strong inhibition against BChE .

2. Antimicrobial Activity

Naphtho[1,2-d]thiazole derivatives have also been explored for their antimicrobial properties. For instance, specific compounds have shown effectiveness against Staphylococcus species, including methicillin-resistant strains (MRSA).

  • Case Study : A recent evaluation highlighted that introducing specific substituents into the naphtho[1,2-d]thiazole structure could enhance antibacterial activity significantly .

3. Anticancer Potential

The anticancer activity of naphtho[1,2-d]thiazole derivatives has been investigated in various cancer cell lines. These compounds have shown potential in inhibiting cell proliferation and inducing apoptosis.

  • Research Insights : One study reported that certain naphtho[1,2-d]thiazole compounds exhibited cytotoxic effects on B16F10 melanoma cells with IC₅₀ values indicating effective inhibition of cell viability .

4. Tyrosinase Inhibition

Recent research has indicated that naphtho[1,2-d]thiazole derivatives possess tyrosinase inhibitory properties, which are crucial for applications in skin whitening and pigmentation disorders.

  • In Vitro Studies : Compounds derived from this scaffold were tested for their ability to inhibit tyrosinase activity, showing promising results with IC₅₀ values significantly lower than those of standard inhibitors .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is essential for optimizing the biological efficacy of naphtho[1,2-d]thiazole derivatives.

Table 2: Structure-Activity Relationship Summary

CompoundSubstituentBiological ActivityIC₅₀ (μM)
Compound AHydroxyl at position 4Tyrosinase Inhibition0.51
Compound BDihydroxyphenyl ringAnticancer Activity<5
Compound CMethyl group at position 6BChE Inhibition14.33

The precise mechanism through which naphtho[1,2-d]thiazole exerts its biological effects is still under investigation. However, it is believed that the thiazole ring participates in various interactions with molecular targets due to its electron-rich nature.

Proposed Mechanisms:

  • Interaction with active sites of enzymes leading to inhibition.
  • Induction of oxidative stress in cancer cells resulting in apoptosis.
  • Modulation of signaling pathways related to inflammation and cell proliferation.

Q & A

Q. What are the optimized synthetic routes for preparing naphtho[1,2-d]thiazole derivatives?

  • Methodological Answer : A high-yield synthesis involves heating α-picoline, sulfur, aniline, and hexamethylphosphoramide (HMPA) under reflux. For example, 2-(α-pyridyl)naphtho[1,2-d]thiazole is synthesized in 86% yield using α-naphthylamine, sulfur, and HMPA at 160–170°C for 6 hours. Purification via silica gel column chromatography (Merck 60, eluent: CHCl₃/MeOH) ensures product isolation. Key parameters include solvent choice (HMPA enhances reactivity) and reaction time optimization to minimize by-products like 2-phenylbenzothiazole .

Q. How can column chromatography be effectively employed to purify naphtho[1,2-d]thiazole derivatives?

  • Methodological Answer : Use silica gel 60 (particle size 0.063–0.200 mm) with a mobile phase gradient of chloroform and methanol (95:5 to 90:10). Pre-adsorb the crude product onto silica gel before loading. Monitor fractions via TLC (Rf ~0.3–0.5 in CHCl₃/MeOH 9:1). For polar derivatives, increasing methanol content (up to 15%) improves resolution. This method effectively separates naphthothiazoles from by-products like unreacted amines or thioamides .

Q. What spectroscopic techniques are critical for characterizing naphtho[1,2-d]thiazole derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peri-hydrogens (e.g., H-8 in 2-(α-pyridyl)naphtho[1,2-d]thiazole, δ 9.0 ppm) to confirm steric interactions. ¹³C NMR identifies heterocyclic carbons (e.g., thiazole C-2 at ~160 ppm) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry. For example, single-crystal analysis of 2-(2-fluorophenyl)naphtho[2,1-d]thiazole confirms bond angles (C-S-C ~89°) and packing motifs .

Advanced Research Questions

Q. How do steric interactions influence regioselectivity in naphtho[1,2-d]thiazole synthesis?

  • Methodological Answer : Steric hindrance from peri-substituents (e.g., H-8 in naphtho[1,2-d]thiazole) directs reactivity. In α-naphthylamine-based syntheses, bulky substituents at the 1-position favor thiazole ring formation at the 2-position. Computational modeling (DFT) can predict regioselectivity by comparing transition-state energies for alternative pathways .

Q. What strategies mitigate side reactions during halogenation of naphtho[1,2-d]thiazole derivatives?

  • Methodological Answer : For Pd-catalyzed C–H iodination, use alkali halides (e.g., KI) as nucleophilic reagents. Optimize catalyst loading (5 mol% Pd(OAc)₂) and temperature (80°C) to suppress sp³ C–H activation (e.g., methyl group iodination). Post-reaction purification via preparative HPLC (C18 column, acetonitrile/water gradient) removes dihalogenated by-products (<15% yield) .

Q. How to resolve contradictions in spectral data when analyzing substituted naphthothiazoles?

  • Methodological Answer : Combine multi-nuclear NMR (¹H, ¹³C, ¹⁵N) with high-resolution mass spectrometry (HRMS). For example, ambiguous NOE correlations in crowded aromatic regions can be clarified via 2D NMR (HSQC, HMBC). Cross-validate with X-ray Crystallographic coordinates (e.g., C17H10FNS, CCDC deposition) confirm substituent positions .

Q. Tables for Key Data

Reaction Optimization ConditionsYieldRef.
2-(α-Pyridyl)naphtho[1,2-d]thiazoleα-Naphthylamine, S₈, HMPA, 160°C86%[13]
o-Iodination of naphtho[1,2-d]thiazolePd(OAc)₂, KI, DMF, 80°C56%*[12]

*After side-product removal.

Spectroscopic Benchmarks Key SignalsRef.
¹H NMR (δ, ppm) of H-8 peri-hydrogen~9.0 (multiplet)[13]
¹³C NMR (δ, ppm) of thiazole C-2~160[1]
X-ray bond angle (C-S-C)89.2°[9]

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